![molecular formula C10H10N4 B2770553 N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2310221-46-4](/img/structure/B2770553.png)
N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine, also known as CPP, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of pyrido[3,4-d]pyrimidines, which are known to exhibit diverse biological activities.
Scientific Research Applications
- Palbociclib : Developed by Pfizer, palbociclib is an FDA-approved drug for breast cancer treatment. It inhibits cyclin-dependent kinases (CDKs) and shows promising results in clinical trials .
- Dilmapimod : Dilmapimod exhibits potential activity against rheumatoid arthritis. Although not yet approved, it represents a novel avenue for therapeutic intervention .
- Some pyridopyrimidine derivatives have demonstrated antibacterial activity. For instance, a representative set of pyrazolo[3,4-d]pyrimidines showed efficacy against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli) bacteria .
- Certain pyridopyrimidines containing five-membered heteroaryl amines exhibit significant antiviral activity. These compounds rival the well-known antiviral drug Ribavirin and could serve as lead molecules for antiviral therapeutics .
- N-cyclopropylpyrido[4,3-d]pyrimidin-4-amine has attracted interest in the pharmaceutical industry. Jacobio Pharmaceuticals Co., Ltd. filed a patent application related to this compound .
Anticancer Activity
Antibacterial Properties
Antiviral Potential
Patent Applications
Mechanism of Action
Target of Action
Pyridopyrimidine derivatives have been studied for their therapeutic potential and are known to interact with various therapeutic targets .
Mode of Action
Pyridopyrimidine derivatives are known to interact with their targets, leading to changes that contribute to their therapeutic effects .
Biochemical Pathways
Pyridopyrimidine derivatives are known to influence various biochemical pathways, leading to downstream effects that contribute to their therapeutic potential .
Pharmacokinetics
The degree of lipophilicity of this compound allows it to diffuse easily into cells , which could impact its bioavailability.
Result of Action
Pyridopyrimidine derivatives are known to have various biological activities, which contribute to their therapeutic potential .
properties
IUPAC Name |
N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-7(1)14-10-8-3-4-11-5-9(8)12-6-13-10/h3-7H,1-2H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKZAQVTBVIPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=NC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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